Einecs 283-776-5
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Overview
Description
Einecs 283-776-5 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number and is used in various scientific and industrial applications.
Chemical Reactions Analysis
Einecs 283-776-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions vary based on the reaction type and conditions employed .
Scientific Research Applications
Einecs 283-776-5 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a reagent or intermediate in biochemical studies. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrially, it may be used in the production of various chemical products .
Mechanism of Action
The mechanism of action of Einecs 283-776-5 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the compound’s structure and the context in which it is used. Generally, it may interact with enzymes, receptors, or other biomolecules to exert its effects .
Comparison with Similar Compounds
Einecs 283-776-5 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share similar chemical structures or functional groups but differ in their specific applications and properties. Some similar compounds include those with similar molecular formulas or functional groups .
Properties
CAS No. |
84712-84-5 |
---|---|
Molecular Formula |
C15H18N10O2 |
Molecular Weight |
370.37 g/mol |
IUPAC Name |
1,3-dimethyl-7H-purine-2,6-dione;(4-hydrazinylphthalazin-1-yl)hydrazine |
InChI |
InChI=1S/C8H10N6.C7H8N4O2/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h1-4H,9-10H2,(H,11,13)(H,12,14);3H,1-2H3,(H,8,9) |
InChI Key |
STUUJICSXAHEFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C1=CC=C2C(=C1)C(=NN=C2NN)NN |
Origin of Product |
United States |
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